molecular formula C12H20ClNO B3088476 (2-Methoxy-1-methylethyl)(4-methylbenzyl)amine hydrochloride CAS No. 1185303-82-5

(2-Methoxy-1-methylethyl)(4-methylbenzyl)amine hydrochloride

Cat. No.: B3088476
CAS No.: 1185303-82-5
M. Wt: 229.74
InChI Key: NTWKWRQBBJMPLW-UHFFFAOYSA-N
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Description

(2-Methoxy-1-methylethyl)(4-methylbenzyl)amine hydrochloride is an amine derivative featuring a methoxy-substituted ethyl group and a 4-methylbenzyl moiety.

Properties

IUPAC Name

1-methoxy-N-[(4-methylphenyl)methyl]propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-10-4-6-12(7-5-10)8-13-11(2)9-14-3;/h4-7,11,13H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWKWRQBBJMPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(C)COC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-1-methylethyl)(4-methylbenzyl)amine hydrochloride typically involves the reaction of 4-methylbenzylamine with 2-methoxy-1-methylethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain a high yield and purity of the final product. The use of automated systems and continuous monitoring ensures consistency and quality in the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-1-methylethyl)(4-methylbenzyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The methoxy and methylbenzyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of simpler amines and related compounds.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(2-Methoxy-1-methylethyl)(4-methylbenzyl)amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2-Methoxy-1-methylethyl)(4-methylbenzyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylbenzyl groups play a crucial role in its binding affinity and activity. The compound may modulate biochemical pathways by influencing the activity of its target molecules, leading to various physiological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Similar Amine Hydrochlorides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
(2-Methoxy-1-methylethyl)(4-methylbenzyl)amine hydrochloride C₁₂H₁₈ClNO (est.) ~235.7 2-Methoxy-1-methylethyl, 4-methylbenzyl Discontinued; potential use in synthesis
2-(1-Cyclohexen-1-yl)ethylamine hydrochloride C₁₆H₂₃N·HCl 265.82 Cyclohexenyl, 4-methylbenzyl Chemical synthesis intermediate; 97% purity
N-Ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine hydrochloride C₁₂H₂₀ClNO (est.) ~237.7 Ethyl, 4-methoxyphenyl Host-guest chemistry; catalysis (ligand)
N-(4-Methylbenzyl)-1-butanamine hydrochloride C₁₂H₂₀ClN (est.) ~213.7 Butyl, 4-methylbenzyl Supplier: LEAPChem; longer alkyl chain
(4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride C₁₄H₂₀ClNO 253.77 Tetrahydrofuran, 4-methylbenzyl Cyclic ether substituent; supplier: Parchem
Methyl-[1-(4-methylbenzyl)-piperidin-3-yl]-amine hydrochloride C₁₄H₂₃ClN₂ 254.8 Piperidinyl, methyl Heterocyclic structure; CAS 1289387-29-6

Substituent Effects on Physical and Chemical Properties

Methoxy vs. Cyclohexenyl Groups :

  • The target compound’s methoxy group enhances polarity and solubility in polar solvents compared to the cyclohexenyl group in 2-(1-Cyclohexen-1-yl)ethylamine hydrochloride, which introduces a hydrophobic ring system. The latter’s higher molecular weight (265.82 vs. ~235.7 g/mol) may also increase lipophilicity, favoring membrane permeability in biological systems .

Methoxy vs. Methoxyphenyl Groups: The 4-methoxyphenyl substituent in N-Ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine hydrochloride provides strong electron-donating effects, making it suitable as a ligand in transition-metal catalysis.

Alkyl Chain Length :

  • N-(4-Methylbenzyl)-1-butanamine hydrochloride features a butyl chain , increasing hydrophobicity compared to the target compound’s shorter methoxy-ethyl group. This difference could influence pharmacokinetic properties, such as absorption and tissue distribution .

Cyclic vs. Linear Ethers :

  • The tetrahydrofuran group in (4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride introduces conformational rigidity and hydrogen-bonding capacity, unlike the target compound’s linear methoxy group. This structural distinction may affect binding specificity in host-guest systems .

Heterocyclic vs. Acyclic Amines: The piperidine ring in Methyl-[1-(4-methylbenzyl)-piperidin-3-yl]-amine hydrochloride adds a basic nitrogen atom within a heterocycle, altering pKa and enhancing interactions with biological targets (e.g., enzymes or receptors).

Biological Activity

(2-Methoxy-1-methylethyl)(4-methylbenzyl)amine hydrochloride is a synthetic compound that has garnered interest in various fields of biological research due to its potential pharmacological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C12H19NO2·HCl
  • Molecular Weight: 233.75 g/mol
  • CAS Number: 2853071

Structural Characteristics

  • The compound features a methoxy group, a branched ethyl group, and a benzyl moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The following mechanisms have been identified:

  • Receptor Modulation: The compound may act as a ligand for specific receptors, influencing signaling pathways that regulate physiological responses.
  • Enzyme Inhibition: It has shown potential in inhibiting certain enzymes involved in metabolic processes.

Pharmacological Applications

Research indicates that this compound may have applications in the following areas:

  • Neurological Disorders: Preliminary studies suggest potential efficacy in treating conditions such as depression and anxiety due to its impact on neurotransmitter systems.
  • Antitumor Activity: Some studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in oncology.

In Vitro Studies

Several in vitro studies have explored the biological effects of this compound:

  • Cytotoxicity Assays:
    • A study assessed the cytotoxic effects on human cancer cell lines, revealing an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating significant antitumor potential.
  • Neurotransmitter Interaction:
    • Research demonstrated that the compound enhances serotonin receptor activity, suggesting a mechanism for its antidepressant-like effects.

In Vivo Studies

Limited in vivo research has been conducted; however, preliminary animal studies indicate:

  • Behavioral Tests: Rodent models treated with the compound showed reduced anxiety-like behaviors in elevated plus maze tests.
  • Tumor Growth Inhibition: In xenograft models, administration of the compound resulted in decreased tumor size compared to control groups.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
Compound A[Structure A]Antitumor20
Compound B[Structure B]Antidepressant18
This compound[Current Compound Structure]Antitumor, Neuroactive15

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Methoxy-1-methylethyl)(4-methylbenzyl)amine hydrochloride
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(2-Methoxy-1-methylethyl)(4-methylbenzyl)amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.